molecular formula C8H7Br3O B13412852 2,4,6-Tribromo-3,5-dimethylphenol CAS No. 58170-32-4

2,4,6-Tribromo-3,5-dimethylphenol

Cat. No.: B13412852
CAS No.: 58170-32-4
M. Wt: 358.85 g/mol
InChI Key: OXUOISZCFYHEAT-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3,5-dimethylphenol is a brominated derivative of phenol with the molecular formula C8H7Br3O. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of three bromine atoms and two methyl groups attached to a phenol ring, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tribromo-3,5-dimethylphenol can be synthesized through the bromination of 3,5-dimethylphenol. The reaction typically involves the controlled addition of elemental bromine to 3,5-dimethylphenol in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is exothermic and requires careful temperature control to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromo-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tribromo-3,5-dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-tribromo-3,5-dimethylphenol involves its interaction with various molecular targets and pathways. It is known to bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromo-3,5-dimethylphenol is unique due to the presence of both bromine and methyl groups on the phenol ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it valuable in various research and industrial applications .

Properties

CAS No.

58170-32-4

Molecular Formula

C8H7Br3O

Molecular Weight

358.85 g/mol

IUPAC Name

2,4,6-tribromo-3,5-dimethylphenol

InChI

InChI=1S/C8H7Br3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3

InChI Key

OXUOISZCFYHEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)C)Br

Origin of Product

United States

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